Eleclazine hydrochloride

Cardiac Electrophysiology Late Sodium Current Use-Dependent Block

Eleclazine hydrochloride (GS-6615) is a second-generation selective late INa inhibitor with 84-fold selectivity over peak INa and 42-fold greater in vivo anti-ischemic potency than ranolazine, validated in Phase 3 LQT3 trials. Its distinct Nav1.5 binding kinetics, use-dependent block (IC50 0.6 µM in hiPSC-CMs), and efficacy in AF and ischemia models make it the gold standard for late INa research. Procure high-purity batches for reproducible, translationally relevant electrophysiology studies.

Molecular Formula C21H17ClF3N3O3
Molecular Weight 451.8 g/mol
CAS No. 1448754-43-5
Cat. No. B607286
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEleclazine hydrochloride
CAS1448754-43-5
SynonymsEleclazine Hydrochloride;  Eleclazine HCl;  GS-6615;  GS 6615;  GS6615; 
Molecular FormulaC21H17ClF3N3O3
Molecular Weight451.8 g/mol
Structural Identifiers
SMILESC1COC2=C(C=C(C=C2)C3=CC=C(C=C3)OC(F)(F)F)C(=O)N1CC4=NC=CC=N4.Cl
InChIInChI=1S/C21H16F3N3O3.ClH/c22-21(23,24)30-16-5-2-14(3-6-16)15-4-7-18-17(12-15)20(28)27(10-11-29-18)13-19-25-8-1-9-26-19;/h1-9,12H,10-11,13H2;1H
InChIKeyZRYHNOXHGYUHFF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Eleclazine Hydrochloride (GS-6615, CAS 1448754-43-5): A Selective Cardiac Late Sodium Current Inhibitor for Cardiovascular Research


Eleclazine hydrochloride (GS-6615, CAS 1448754-43-5) is a novel, selective inhibitor of the cardiac late sodium current (late INa) [1]. It is a dihydrobenzoxazepinone derivative developed as a second-generation late INa inhibitor with enhanced potency and selectivity compared to first-generation agents like ranolazine [2]. Eleclazine was advanced to Phase 3 clinical trials for the treatment of Long QT Syndrome Type 3 (LQT3), hypertrophic cardiomyopathy (HCM), and ventricular tachycardia-ventricular fibrillation (VT-VF) [1][2]. As a research tool, it is primarily utilized in electrophysiological studies to investigate the role of late INa in cardiac arrhythmias and ischemia.

Why Eleclazine Hydrochloride is Not Interchangeable with Ranolazine or Other Late Sodium Current Blockers


While several compounds target the late sodium current (late INa), Eleclazine exhibits distinct molecular pharmacology that precludes simple substitution. Key differences exist in binding kinetics, use-dependent block potency, and in vivo efficacy profiles. For instance, Eleclazine demonstrates significantly faster association rates with the Nav1.5 channel compared to ranolazine and other Class I antiarrhythmics [1]. Furthermore, Eleclazine shows 42-fold greater potency than ranolazine in reducing ischemic burden in vivo [2]. These quantitative differences translate to distinct electrophysiological outcomes and are critical for experimental reproducibility and therapeutic target validation.

Quantitative Differentiation of Eleclazine Hydrochloride: A Data-Driven Guide for Scientific Selection


Superior Use-Dependent Block Potency Compared to Ranolazine, Lidocaine, and Lacosamide in Human iPSC-Derived Cardiomyocytes

In human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs), Eleclazine evoked significantly more potent use-dependent block (UDB) of peak sodium current (INaP) than ranolazine, lidocaine, and lacosamide [1]. The IC50 for Eleclazine was 0.6 µM, representing a 13-fold greater potency than ranolazine (IC50 = 7.8 µM).

Cardiac Electrophysiology Late Sodium Current Use-Dependent Block

Enhanced Selectivity for Late Sodium Current (INaL) Over Peak INa in hNav1.5

Eleclazine was designed to improve selectivity for cardiac late INa over peak INa. In patch-clamp studies of wild-type hNav1.5 channels, Eleclazine inhibited ATX-II-enhanced late INa with an IC50 of 0.62 µM, demonstrating 84-fold selectivity over peak INa [1]. This high selectivity profile is critical for avoiding the pro-arrhythmic risks associated with non-selective sodium channel blockers.

Ion Channel Pharmacology Sodium Channel Selectivity LQT3

Faster Binding Kinetics to hNav1.5 Compared to Ranolazine and Six Other Class I Antiarrhythmics

The apparent binding rate of Eleclazine to the hNav1.5 channel is significantly faster than that of ranolazine and six other Class I antiarrhythmic agents [1]. This rapid association is a key determinant of its potent use-dependent block profile and antiarrhythmic efficacy.

Binding Kinetics Sodium Channel Antiarrhythmic

42-Fold Greater In Vivo Anti-Ischemic Potency Than Ranolazine in a Rabbit Model

In a rabbit model of myocardial ischemia (15 min LAD occlusion), Eleclazine (compound 4) was 42 times more potent than ranolazine (compound 1) in reducing ischemic burden, as measured by S-T segment elevation [1]. The EC50 values were 190 nM for Eleclazine and 8000 nM for ranolazine.

In Vivo Efficacy Ischemia Antiarrhythmic

Suppression of Ischemia-Induced Atrial Fibrillation and Repolarization Abnormalities in a Porcine Model

In an open-chest porcine model of ischemia-reperfusion, Eleclazine (0.9 mg/kg IV) significantly suppressed ischemia-induced atrial fibrillation (AF) vulnerability and repolarization abnormalities [1]. Specifically, Eleclazine reduced the ischemia-induced surge in T-wave alternans (TWA) by 81%, suppressed atrial TWAa by 64%, and limited the fall in AF threshold to only 20%, compared to a 65% reduction in the control group. These effects were observed without negative inotropic consequences.

Atrial Fibrillation Ischemia Repolarization

Reduction of Autonomically Induced Atrial Premature Beats and Suppression of Atrial Fibrillation in an Intact Porcine Model

In an intact porcine model of autonomically induced atrial arrhythmias, Eleclazine (0.9 mg/kg IV) reduced epinephrine-induced atrial premature beats (APBs) by more than 3-fold [1]. Furthermore, Eleclazine pretreatment suppressed atrial fibrillation (AF) in all 7 animals tested (P=0.04), with plasma drug levels (828 ± 45.8 nM) within a clinically relevant range. The drug also shortened ventricular QT and atrial PTa intervals by 7% (P<0.001).

Atrial Fibrillation Autonomic Stimulation Antiarrhythmic

Optimal Research and Industrial Applications for Eleclazine Hydrochloride (GS-6615)


Investigating Long QT Syndrome Type 3 (LQT3) Pathophysiology and Therapeutic Correction

Eleclazine is ideally suited for in vitro and ex vivo studies of LQT3, a disorder caused by gain-of-function mutations in the SCN5A gene that enhance late INa. Its high selectivity for late over peak INa (84-fold) [1] and its potent inhibition of late INa across a cohort of LQT3 mutant channels (IC50 range: 0.33–1.7 µM) [2] make it a superior tool for probing genotype-specific responses. Eleclazine was specifically advanced to Phase 3 clinical trials for LQT3 , validating its translational relevance.

Studying the Role of Late Sodium Current in Atrial Fibrillation and Ischemic Arrhythmias

Eleclazine has demonstrated robust efficacy in multiple large animal models of atrial fibrillation (AF) and ischemia-induced arrhythmias [1][2]. Its ability to suppress AF, reduce repolarization alternans, and prevent ischemia-induced vulnerability to arrhythmias—without negative inotropic effects [1]—makes it a compelling candidate for studies aimed at validating late INa as a therapeutic target for AF and ischemic heart disease.

Comparing Late INa Inhibitor Pharmacology in hiPSC-Derived Cardiomyocyte Platforms

The well-characterized use-dependent block (UDB) profile of Eleclazine in human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) [1] provides a robust benchmark for evaluating novel compounds. Its IC50 for UDB (0.6 µM) and its distinct effects on slow inactivation and recovery kinetics [1] allow for precise comparative pharmacology studies. This is particularly valuable for drug discovery programs targeting sodium channel modulation.

Developing and Validating In Vivo Models of Myocardial Ischemia and Anti-Arrhythmic Efficacy

The 42-fold greater in vivo anti-ischemic potency of Eleclazine compared to ranolazine in a rabbit model of myocardial ischemia [1] positions Eleclazine as a highly sensitive tool for proof-of-concept studies. Researchers can use lower doses to achieve significant anti-ischemic effects, reducing the potential for off-target effects and simplifying in vivo experimental protocols.

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